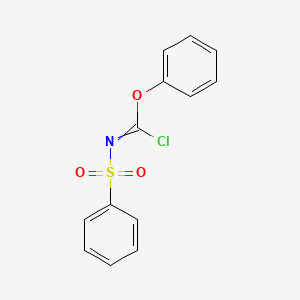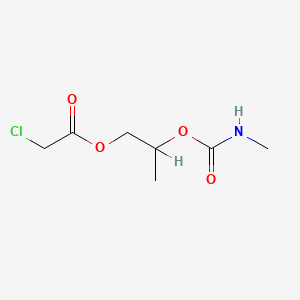
2-(Methylcarbamoyloxy)propyl 2-chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylcarbamoyloxy)propyl 2-chloroacetate is an organic compound with the molecular formula C7H12ClNO4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methylcarbamoyloxy group and a chloroacetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylcarbamoyloxy)propyl 2-chloroacetate typically involves the reaction of 2-chloroacetic acid with 2-(methylcarbamoyloxy)propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be efficient and cost-effective, often involving continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
2-(Methylcarbamoyloxy)propyl 2-chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetate group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases like sodium hydroxide for hydrolysis and nucleophiles like amines for substitution reactions. The reactions are typically carried out at controlled temperatures to ensure optimal reaction rates and product formation .
Major Products Formed
The major products formed from the reactions of this compound include 2-(methylcarbamoyloxy)propanol, chloroacetic acid, and various substituted derivatives depending on the nucleophiles used in the reactions .
Scientific Research Applications
2-(Methylcarbamoyloxy)propyl 2-chloroacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methylcarbamoyloxy)propyl 2-chloroacetate involves its interaction with specific molecular targets. The chloroacetate group can act as an alkylating agent, modifying nucleophilic sites on biomolecules. This interaction can lead to changes in the structure and function of proteins and nucleic acids, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- Propyl chloroacetate
- Methyl chloroacetate
- Ethyl chloroacetate
Uniqueness
2-(Methylcarbamoyloxy)propyl 2-chloroacetate is unique due to its combination of a methylcarbamoyloxy group and a chloroacetate group. This structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Properties
CAS No. |
105469-21-4 |
|---|---|
Molecular Formula |
C7H12ClNO4 |
Molecular Weight |
209.63 g/mol |
IUPAC Name |
2-(methylcarbamoyloxy)propyl 2-chloroacetate |
InChI |
InChI=1S/C7H12ClNO4/c1-5(13-7(11)9-2)4-12-6(10)3-8/h5H,3-4H2,1-2H3,(H,9,11) |
InChI Key |
IVQURJBNSNOPHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)CCl)OC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


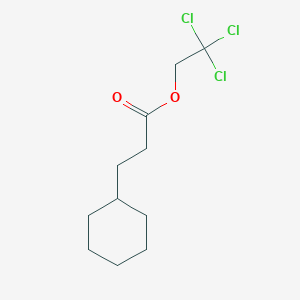

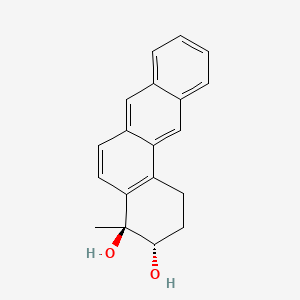
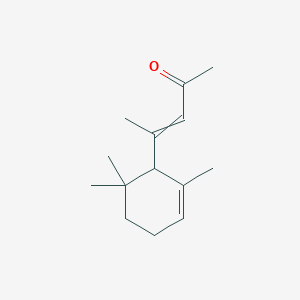

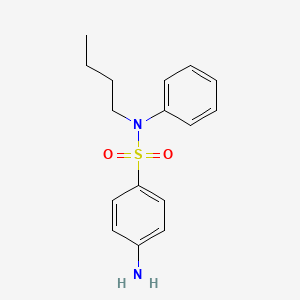
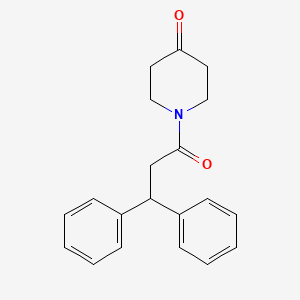
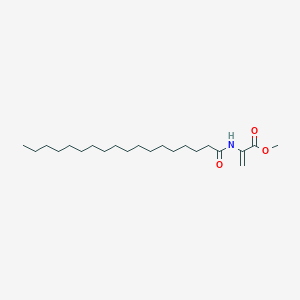
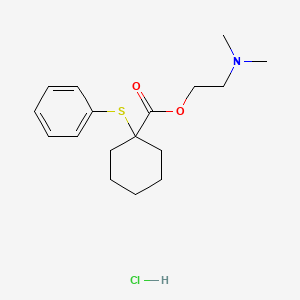
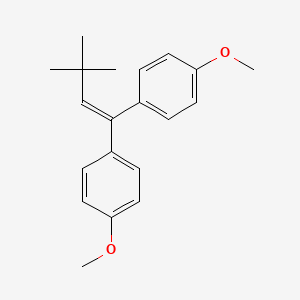
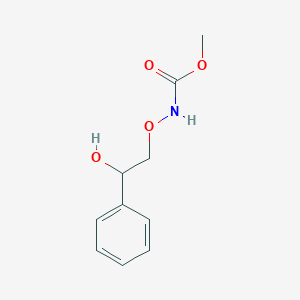
![N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide](/img/structure/B14339838.png)
![1-[2-(6,7-Dihydrothieno[3,2-c]pyridin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14339860.png)
